molecular formula C18H23O7P B1666019 Amppd CAS No. 122341-56-4

Amppd

Cat. No.: B1666019
CAS No.: 122341-56-4
M. Wt: 382.3 g/mol
InChI Key: MDLODAZIYKXVSL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

AMPPD (3-(2’-Spiroadamantane)-4-methoxy-4-(3’'-phosphoryloxy)phenyl-1,2-dioxetane) is a chemiluminescent substrate primarily targeted towards the enzyme Alkaline Phosphatase (ALP) . ALP is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids .

Mode of Action

Upon reaction with ALP, the this compound substrate spontaneously chemiluminesces . The enzyme dephosphorylates this compound to form a dioxetane anion, which fragments into adamantanone and the excited state of methyl meta-oxybenzoate anion . This is the light emitter in the reaction .

Biochemical Pathways

The biochemical pathway of this compound involves three steps :

Pharmacokinetics

The activation energy for this compound decomposition in hydrogen peroxide is 21.5 kcal mol-1 as determined from Arrhenius plots . Despite its low activation energy, this compound is remarkably stable: the half-life of this compound in water is 142 hours at 30°C, and in the presence of carbonate buffer at pH 12, it increases to 6,214 hours . This compound exhibits an indefinite shelf-life in the solid form at 4°C .

Result of Action

The result of this compound’s action is the emission of light, which can be detected using a luminometer or Polaroid Type 612 film . This chemiluminescence is constant for prolonged periods of time . Using this compound, 0.001 attomole of ALP has been detected, on both immobilized membrane supports and in solution .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the half-life of this compound in water increases significantly in the presence of a carbonate buffer at pH 12 . Furthermore, this compound is stable in solid form at 4°C, indicating that cooler temperatures contribute to its stability .

Biochemical Analysis

Biochemical Properties

Amppd plays a crucial role in chemiluminescent immunoassays . It interacts with the enzyme alkaline phosphatase (ALP), which catalyzes the hydrolysis of this compound, leading to the emission of light . This light emission is then measured, providing a quantitative readout of the biochemical reaction .

Cellular Effects

The use of this compound does not directly affect cellular processes as it is typically used in assays performed on cell lysates or other biological samples . The data obtained from these assays can provide valuable insights into cellular functions such as gene expression, cell signaling pathways, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with alkaline phosphatase (ALP). ALP catalyzes the hydrolysis of this compound, leading to the production of a chemiluminescent signal . This signal can be detected and quantified, providing a measure of the amount of ALP present, which can be indicative of certain biological conditions .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for the accuracy and reliability of the assays in which it is used

Dosage Effects in Animal Models

As this compound is primarily used in vitro, its effects at different dosages in animal models are not typically studied. The dosage of this compound used in assays can impact the intensity of the chemiluminescent signal and thus the sensitivity of the assay .

Metabolic Pathways

This compound is involved in the metabolic pathway of the alkaline phosphatase (ALP) enzyme . ALP catalyzes the hydrolysis of this compound, a reaction that is part of the larger metabolic pathway of chemiluminescence .

Transport and Distribution

In the context of biochemical assays, the transport and distribution of this compound within cells and tissues are not typically relevant as this compound is added to biological samples exogenously .

Subcellular Localization

As a substrate used in in vitro assays, this compound does not have a specific subcellular localization. The enzymes that interact with this compound, such as ALP, do have specific subcellular localizations, which can impact the results of the assays in which this compound is used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMPPD involves several key steps:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of organic solvents and molybdate as a catalyst helps in controlling the solubility and reactivity of intermediates, thereby reducing purification difficulties .

Properties

IUPAC Name

[3-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23O7P/c1-22-18(13-3-2-4-16(10-13)23-26(19,20)21)17(24-25-18)14-6-11-5-12(8-14)9-15(17)7-11/h2-4,10-12,14-15H,5-9H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIPYISRNJUPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2(C3CC4CC(C3)CC2C4)OO1)C5=CC(=CC=C5)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20924138
Record name 3-(4-Methoxyspiro[1,2-dioxetane-3,2'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)phenyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122341-56-4
Record name 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122341564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Methoxyspiro[1,2-dioxetane-3,2'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)phenyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does AMPPD generate chemiluminescence?

A1: this compound itself is not chemiluminescent. It requires dephosphorylation by ALP to initiate a chemically initiated electron exchange luminescence (CIEEL) process. This process involves the following steps:

  1. Light Emission: The excited m-MOB(-) then returns to its ground state, releasing energy as light at a wavelength of approximately 470 nm. [, , ]

Q2: How does the structure of this compound contribute to its chemiluminescence efficiency?

A2: The spiroadamantyl group in this compound plays a crucial role in its thermal stability, preventing premature decomposition before enzymatic triggering. [, ] Furthermore, the position of the methoxy group on the aromatic ring influences the energy levels of the excited state, impacting chemiluminescence efficiency. Theoretical studies suggest a complex interplay of conjugation, induction, and steric effects related to the electron donor position and its impact on efficiency. []

Q3: What are the advantages of using this compound in bioassays?

A3: this compound offers several advantages:

  • High Sensitivity: this compound-based assays can detect extremely low quantities of ALP, enabling high sensitivity in immunoassays and other bioanalytical applications. [, , , ]
  • Prolonged Signal Duration: The chemiluminescent signal generated by this compound can persist for an extended period, facilitating signal measurement and imaging. [, , ]
  • Safety: As a non-radioactive alternative to radioactive probes, this compound offers a safer option for laboratory personnel and the environment. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C21H25O6P and a molecular weight of 404.4 g/mol.

Q5: How does this compound perform under different conditions?

A5: this compound demonstrates optimal performance under alkaline conditions. The pH significantly influences the rate of enzymatic dephosphorylation, and thus, the intensity and duration of the chemiluminescent signal. [, , ] Studies have shown that certain macromolecules, such as bovine serum albumin (BSA), can enhance this compound luminescence by providing a hydrophobic microenvironment that stabilizes the dephosphorylated emitter. [, ]

Q6: Can you explain the kinetics of this compound dephosphorylation by alkaline phosphatase?

A6: The kinetics of this compound dephosphorylation by ALP are influenced by factors such as pH, temperature, and substrate concentration. Studies have revealed that the turnover number of ALP, a measure of catalytic efficiency, is impacted by pH values below 9. This indicates a change in the rate-limiting step of the enzymatic dephosphorylation process under those conditions. []

Q7: What are the main applications of this compound in research and diagnostics?

A7: this compound finds extensive use in:

  • Immunoassays: It serves as a highly sensitive detection reagent for ALP-labeled antibodies or antigens in various immunoassays, including ELISA (Enzyme-Linked Immunosorbent Assay) and CLEIA (Chemiluminescent Enzyme Immunoassay). [, , , , , , ]
  • DNA detection: this compound-based chemiluminescence is employed in Southern blotting techniques to visualize DNA sequences on membranes. [, , , , ]
  • Other Applications: Researchers are exploring this compound in developing novel biosensors and bioimaging techniques. [, ]

Q8: Have computational methods been used to study this compound and its derivatives?

A8: Yes, computational chemistry, particularly density functional theory (DFT) and multiconfigurational perturbation theory, has been instrumental in understanding the decomposition mechanism of this compound and its isomers. These studies provide insights into the electronic transitions involved in the CIEEL process and guide the design of new dioxetane-based chemiluminescent probes with improved properties. [, ]

Q9: How do structural modifications of this compound affect its activity?

A9: Modifications to the this compound structure can significantly impact its properties. For example, the addition of a chlorine atom to the adamantyl group, as seen in the derivative CSPD, leads to reduced aggregation and enhanced signal stability. [, ] Moreover, altering the position and nature of substituents on the aromatic ring can influence the chemiluminescence efficiency, spectral properties, and stability of the molecule. [, , ]

Q10: What analytical methods are used to characterize and quantify this compound?

A10: Various analytical techniques are employed to characterize this compound and its derivatives:

  • Spectroscopy: UV-Vis spectroscopy helps determine its concentration and purity. Fluorescence spectroscopy is used to study the excited state dynamics of this compound and its emitter. [, ]
  • Chromatography: High-performance liquid chromatography (HPLC) can be used to purify and analyze this compound and its reaction products. []
  • Luminescence Measurements: Luminometers are essential for quantifying the chemiluminescent signal generated by this compound in various assays. [, , , ]

Q11: Are there any alternatives to this compound for chemiluminescent detection?

A11: Yes, several other chemiluminescent substrates for ALP exist, such as:

  • CSPD: As mentioned earlier, CSPD (disodium 3-chloro-4-(4-methoxyspiro[1,2-dioxetane-3,2'-tricyclo[3.3.1.1(3,7)]decan]-4-yl)phenyl phosphate) is a more stable this compound derivative with improved signal resolution. [, ]
  • Firefly luciferin phosphate: This substrate utilizes firefly luciferase instead of ALP and offers high sensitivity for specific applications. []

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